6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[2-(2-methoxyphenyl)ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-4-3-5-11(13)9-10-16-15(19)12-7-8-14(21-2)18-17-12/h3-8H,9-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDNQOBPFOQNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide typically involves the reaction of a pyridazine derivative with appropriate substituents. One common method involves the reaction of 6-methoxypyridazine-3-carboxylic acid with 2-methoxyphenethylamine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, temperature, and reaction time would be carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, similar pyridazine derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly influence the compound's potency against cancer cells .
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored. Compounds with similar structures have demonstrated activity against a range of pathogens, including bacteria and fungi. Investigating the mechanism of action could provide insights into how this compound may inhibit microbial growth .
Biological Research
The biological implications of this compound extend to various biochemical pathways:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes or receptors, potentially modulating their activity. Understanding these interactions is crucial for developing targeted therapies .
- Neuropharmacology : Given the structural similarities to other neuroactive compounds, there is potential for this pyridazine derivative to influence neurotransmitter systems. This could lead to applications in treating neurological disorders .
Case Study 1: Anticancer Activity
In a study focusing on the SAR of pyridazine derivatives, compounds structurally related to this compound were synthesized and evaluated for their anticancer properties. The findings indicated that certain modifications led to compounds with enhanced potency against breast and colon cancer cell lines. The most effective derivatives demonstrated IC50 values significantly lower than those of existing chemotherapeutic agents .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 0.5 | Breast |
| B | 0.8 | Colon |
| C | 1.0 | Lung |
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of various pyridazine derivatives, including the target compound. Results showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Pathogen | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 10 | Vancomycin |
| Escherichia coli | 15 | Ciprofloxacin |
Mechanism of Action
The mechanism of action of 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy and carboxamide groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide with analogous pyridazine carboxamides and related derivatives, emphasizing structural variations, biological activities, and research findings:
Key Observations:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., 5-CF₃ in compound 11l ) enhance anticancer potency by improving target binding and metabolic stability .
- N-Aryl vs. N-Alkyl Substitutions : Aromatic substituents (e.g., 4-CF₃O-phenyl in ) may improve target selectivity, while alkyl groups (e.g., THP-4-yl in ) enhance solubility.
- Methoxy Positioning : The 2-methoxyphenethyl group in the target compound may confer blood-brain barrier permeability, similar to kinase inhibitors like those in .
Synthetic Reactivity :
- The methoxycarbonyl group in pyridazine precursors (e.g., methyl 6-chloro-3-pyridazinecarboxylate) exhibits higher reactivity toward nitrogen nucleophiles than the chloro substituent, enabling modular synthesis of carboxamide derivatives .
Biological Activity
6-Methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxypyridazine-3-carboxylic acid with 2-methoxyphenethylamine. This reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine to form the amide bond. The process can be optimized for yield and purity through recrystallization or chromatography techniques.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.
- Anticancer Potential : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Growth inhibition in cancer cell lines | |
| Neuroprotective | Protective effects on neuronal cells |
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activity or receptor function. The presence of methoxy and carboxamide groups may enhance its ability to bind to biological macromolecules .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds on PC12 cells subjected to corticosterone-induced stress. The results indicated that compounds with structural similarities to this compound could significantly reduce cell death and promote neuronal survival through upregulation of neurotrophic factors like BDNF (brain-derived neurotrophic factor) and NGF (nerve growth factor) .
- Anticancer Activity : In a comparative study involving various pyridazine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyridazine derivatives, revealing that modifications in substituents can greatly influence their biological activity. Compounds with similar structures have been shown to exhibit dual inhibition properties against key enzymes involved in cancer progression and neurodegeneration .
Table 2: Structure-Activity Relationship Insights
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| Other Pyridazine Derivatives | Varies | Various (neuroprotection, etc.) |
Q & A
Q. What are the recommended synthetic routes for 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core. For example:
- Step 1 : Alkylation of 6-methoxypyridazine-3-carboxylic acid (or its ester) with 2-methoxyphenethylamine under coupling agents like EDCI or HATU in anhydrous DMF or THF .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the carboxamide.
- Key Conditions : Maintain inert atmosphere (N₂/Ar), control temperature (0–25°C for coupling), and use excess amine (1.5–2 eq) to drive the reaction .
Q. How is the structural identity of this compound confirmed post-synthesis?
Combined spectroscopic and crystallographic methods are critical:
- NMR : ¹H and ¹³C NMR verify methoxy groups (δ ~3.8–4.0 ppm for OCH₃), pyridazine protons (δ ~7.0–8.5 ppm), and amide linkages (δ ~8.0–8.5 ppm for CONH) .
- X-Ray Crystallography : Resolves bond lengths/angles (e.g., C–O bond ~1.36 Å for methoxy groups) and confirms stereochemistry .
- HPLC-MS : Ensures purity (>95%) and molecular ion consistency (e.g., [M+H]⁺ at m/z 358.2) .
Q. What preliminary biological screening assays are suitable for this compound?
- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Compare IC₅₀ values with controls like doxorubicin .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorescence-based kits.
- ADME Prediction : SwissADME or similar tools assess logP, solubility, and bioavailability. Experimental validation via Caco-2 permeability assays .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Optimization Strategies :
- Catalyst Screening : Use Pd/Cu catalysts for Ullmann-type couplings if aryl halides are intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carboxamide formation but require careful drying to avoid hydrolysis .
- Side Product Mitigation : Monitor intermediates via TLC/HPLC. For example, unreacted pyridazine precursors can be removed via acid-base extraction .
Q. How do structural modifications (e.g., methoxy group position) affect bioactivity?
- SAR Insights :
- Methoxy on Pyridazine : Removing the 6-methoxy group reduces cellular uptake (logP decreases by ~0.5), lowering cytotoxicity .
- Phenethyl Substituents : Replacing 2-methoxyphenethyl with 4-fluorophenethyl increases kinase inhibition (e.g., IC₅₀ from 12 μM to 5 μM) due to enhanced hydrophobic interactions .
- Computational Modeling : Docking studies (AutoDock Vina) show methoxy groups stabilize hydrogen bonds with enzyme active sites (e.g., EGFR ATP-binding pocket) .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Root Causes :
- Assay Variability : Normalize data using internal controls (e.g., staurosporine for cytotoxicity) and replicate experiments (n ≥ 3) .
- Compound Stability : Test degradation via HPLC after 24h in assay media. If >10% degradation occurs, use fresh stock solutions .
- Meta-Analysis : Compare results across cell lines (e.g., IC₅₀ discrepancies between adherent vs. suspension cells) and adjust for seeding density .
Q. What analytical methods validate purity in scale-up synthesis?
- HPLC-DAD/ELSD : Use C18 columns (ACN/water + 0.1% TFA) to detect impurities <0.1% .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Ensure thermal stability (decomposition >200°C) for storage .
Q. What are the challenges in scaling up synthesis from mg to gram quantities?
- Key Issues :
- Exothermic Reactions : Use jacketed reactors with controlled cooling during amide coupling .
- Solvent Recovery : Implement distillation for DMF/THF reuse, reducing costs and waste .
- Crystallization Control : Seed crystals and slow cooling (1°C/min) improve crystal size/distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
